1,5-Hexadiene

Catalog No.
S594068
CAS No.
592-42-7
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Hexadiene

CAS Number

592-42-7

Product Name

1,5-Hexadiene

IUPAC Name

hexa-1,5-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2

InChI Key

PYGSKMBEVAICCR-UHFFFAOYSA-N

SMILES

C=CCCC=C

Solubility

0.00 M

Synonyms

1,5-hexadiene

Canonical SMILES

C=CCCC=C

Studying Palladium-Catalyzed Cycloisomerization:

One of the main research applications of 1,5-hexadiene involves understanding the behavior of palladium(II) (Pd(II)) catalysts in cycloisomerization reactions. Cycloisomerization refers to the process where a linear molecule cyclizes, forming a ring structure. Researchers use 1,5-hexadiene with functional groups attached to its carbon chain to study how Pd(II) catalysts facilitate the formation of specific cyclic structures. This research helps in developing new and efficient methods for synthesizing various complex organic molecules [].

Generating Radical Species for Study:

1,5-Hexadiene can be used to generate radicals, which are highly reactive species with unpaired electrons. By subjecting the molecule to high temperatures through pyrolysis (decomposition by heat), researchers can create a "seeded beam" of radicals and radical cations in a controlled environment. This allows them to study the properties and reactions of these transient species in detail [].

Other Potential Applications:

While the above two applications are the most prominent, ongoing research explores other potential uses of 1,5-hexadiene. These include:

  • Surface modification: Modifying the surfaces of materials to alter their properties, such as adhesion or wettability.
  • Synthesis of Silicones and Antimicrobials: Investigating the use of 1,5-hexadiene as a starting material for the synthesis of these compounds.
  • Development of new materials and processes: Exploring the potential of 1,5-hexadiene in various fields, including microelectronics and personal care products [].

1,5-Hexadiene is an organic compound with the molecular formula C6H10\text{C}_6\text{H}_{10} and a structure characterized by two double bonds located at the first and fifth carbon atoms. This compound appears as a colorless, volatile liquid and is recognized for its distinctive properties, which include a boiling point of approximately 84 °C and a density of 0.81 g/cm³ at 20 °C . Its IUPAC name is hexa-1,5-diene, and it is also known by other names such as biallyl and diallyl .

, primarily due to its unsaturated nature. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert 1,5-hexadiene into hexane. The enthalpy change for this reaction is approximately -252 kJ/mol .
  • Polymerization: Under specific conditions, 1,5-hexadiene can undergo polymerization to form poly(1,5-hexadiene), which has applications in materials science .
  • Thermal Decomposition: At elevated temperatures, 1,5-hexadiene can decompose to form allyl radicals, which are crucial intermediates in various organic reactions .

1,5-Hexadiene can be synthesized through several methods:

  • Ethenolysis of 1,5-Cyclooctadiene: This commercial method involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium oxide on alumina .
    (CH2CH=CHCH2)2+2CH2=CH22(CH2)2CH=CH2(CH_2CH=CHCH_2)_2+2CH_2=CH_2\rightarrow 2(CH_2)_2CH=CH_2
  • Reductive Coupling of Allyl Chloride: In laboratory settings, it can be produced by reacting allyl chloride with magnesium:
    2ClCH2CH=CH2+Mg(CH2)2(CH=CH2)2+MgCl22\text{ClCH}_2\text{CH}=\text{CH}_2+\text{Mg}\rightarrow (CH_2)_2(CH=CH_2)_2+\text{MgCl}_2

1,5-Hexadiene has several notable applications:

  • Crosslinking Agent: It is utilized in the production of polymers and elastomers where crosslinking is essential for enhancing material properties.
  • Intermediate in Organic Synthesis: It serves as a precursor for various chemical compounds used in pharmaceuticals and agrochemicals .
  • Research Chemical: It is often used in academic and industrial research to study reaction mechanisms involving alkenes.

Interaction studies involving 1,5-hexadiene focus on its behavior in various chemical environments. For instance, it has been shown to interact with different catalysts during polymerization processes. Additionally, studies on its thermal reactions reveal insights into radical formation and subsequent reactions that can lead to complex organic structures .

Several compounds share structural similarities with 1,5-hexadiene. Here is a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
1,3-HexadieneC₆H₁₀Contains double bonds at positions one and three; used in polymer production.
1,4-HexadieneC₆H₁₀Has double bonds at positions one and four; less reactive than 1,5-hexadiene.
CyclohexeneC₆H₁₁A cyclic compound with one double bond; more stable than linear hexadienes.
Dodeca-1,5-dieneC₁₂H₁₈A longer-chain diene that exhibits similar reactivity but with different applications.

The unique positioning of the double bonds in 1,5-hexadiene gives it distinct reactivity patterns compared to these similar compounds. Its ability to act as both a crosslinking agent and an intermediate makes it particularly valuable in synthetic chemistry and material science.

Physical Description

Liquid

XLogP3

2.9

Boiling Point

59.4 °C

LogP

2.87 (LogP)

Melting Point

-140.7 °C

UNII

4MTZ4764FI

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (80.3%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

220.85 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

592-42-7

Wikipedia

1,5-hexadiene

General Manufacturing Information

All other basic inorganic chemical manufacturing
Formulations used in the defense industry
Paint and coating manufacturing
1,5-Hexadiene: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types